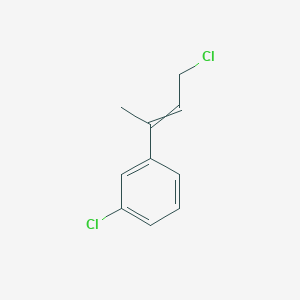![molecular formula C11H20O2Si B12583944 Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 645614-93-3](/img/structure/B12583944.png)
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C12H24O3Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane typically involves the reaction of a trimethylsilyl-protected alkyne with an oxolane derivative. One common method includes the use of trimethylsilylacetylene and oxolane-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane involves its ability to participate in various chemical reactions due to its reactive alkyne and oxolane groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl{3-[(oxolan-2-yl)oxy]prop-1-yn-1-yl}silane
- Trimethyl{3-[(oxolan-2-yl)oxy]but-2-yn-1-yl}silane
- Trimethyl{3-[(oxolan-2-yl)oxy]pent-1-yn-1-yl}silane
Uniqueness
Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications. The presence of the oxolane ring and the trimethylsilyl-protected alkyne makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
645614-93-3 |
|---|---|
Formule moléculaire |
C11H20O2Si |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
trimethyl-[3-(oxolan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C11H20O2Si/c1-10(7-9-14(2,3)4)13-11-6-5-8-12-11/h10-11H,5-6,8H2,1-4H3 |
Clé InChI |
ATXUDGFOMMTYDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C[Si](C)(C)C)OC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



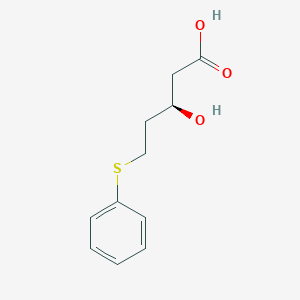
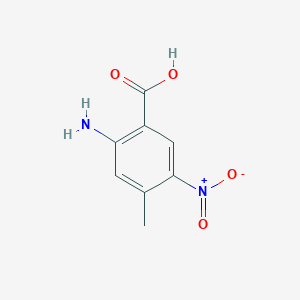
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
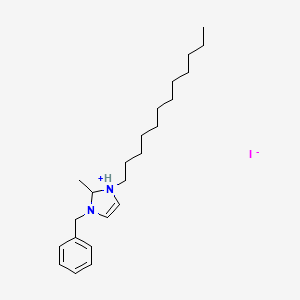
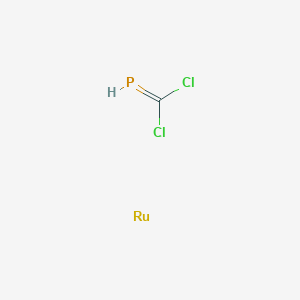
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)

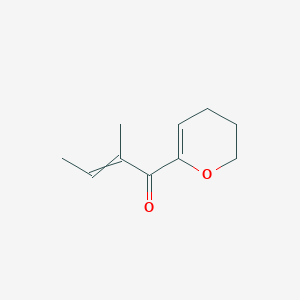

silane](/img/structure/B12583937.png)

